molecular formula C18H24N6 B2717743 2-methyl-N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]pyrimidin-4-amine CAS No. 2097889-98-8

2-methyl-N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]pyrimidin-4-amine

Cat. No.: B2717743
CAS No.: 2097889-98-8
M. Wt: 324.432
InChI Key: STCLORROEZGEQJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-methyl-N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]pyrimidin-4-amine (CAS 2097889-98-8) is a heterocyclic organic compound with the molecular formula C18H24N6 and a molecular weight of 324.4 g/mol . This chemical features a pyrimidin-4-amine core linked to a piperidin-4-yl group which is substituted with a 5,6,7,8-tetrahydroquinazolin moiety, creating a multifunctional scaffold of significant interest in medicinal chemistry and drug discovery . Compounds based on the tetrahydroquinazoline structure have been identified as promising scaffolds in pharmaceutical research, with studies indicating potential for diverse biological activities . Molecular docking studies suggest that tetrahydroquinazoline derivatives can exhibit high binding affinity towards essential bacterial enzymes such as dihydrofolate reductase (DHFR), pantothenate kinase, and FAD-containing oxidoreductase, positioning them as potential candidates for the development of antitubercular agents . Furthermore, research into related structures has shown potential for anticancer applications through mechanisms such as cyclin-dependent kinase (CDK) inhibition, which can lead to reduced cell proliferation in various cancer models . The presence of both piperidine and pyrimidine motifs, which are found in compounds with noted antimycotic activity, also suggests potential for application in antifungal research . This reagent is provided for research purposes only and is not intended for diagnostic or therapeutic use. Researchers can leverage this compound as a key intermediate or precursor for the synthesis of novel bioactive molecules, or as a standard in biochemical screening and target validation studies.

Properties

IUPAC Name

2-methyl-N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]pyrimidin-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N6/c1-13-19-9-6-17(22-13)23-14-7-10-24(11-8-14)18-15-4-2-3-5-16(15)20-12-21-18/h6,9,12,14H,2-5,7-8,10-11H2,1H3,(H,19,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STCLORROEZGEQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC(=N1)NC2CCN(CC2)C3=NC=NC4=C3CCCC4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-methyl-N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]pyrimidin-4-amine is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular structure of 2-methyl-N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]pyrimidin-4-amine features a pyrimidine core substituted with a tetrahydroquinazoline and piperidine moiety. The presence of these structural elements may contribute to its biological activity by enhancing lipophilicity and facilitating interactions with biological targets.

Biological Activity Overview

Research has indicated that compounds structurally similar to 2-methyl-N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]pyrimidin-4-amine exhibit a range of biological activities:

  • Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties against various Gram-positive and Gram-negative bacteria. Compounds with similar structures have shown effectiveness against extended spectrum beta-lactamase-producing strains .
  • Antitumor Activity : Some derivatives related to this compound have demonstrated moderate antitumor effects in vitro. The combination of a tetrahydroquinazoline scaffold with a piperidine ring may enhance cytotoxicity against cancer cell lines.
  • Neuropharmacological Effects : The compound may interact with neurotransmitter receptors, potentially influencing neurotransmission and cellular signaling pathways. This interaction could be relevant for developing treatments for neurological disorders.

The exact mechanisms through which 2-methyl-N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]pyrimidin-4-amine exerts its biological effects are still under investigation. However, several hypotheses can be drawn from related compounds:

  • Receptor Modulation : Similar compounds have been identified as antagonists or inhibitors of specific receptors involved in neurotransmission (e.g., histamine receptors) which might be applicable to this compound as well .
  • Enzyme Inhibition : The potential for enzyme inhibition (such as mono-ADP-ribosyltransferases) has been noted in related structures. This could indicate a pathway for therapeutic intervention in diseases involving these enzymes .

Case Studies and Research Findings

Several studies have investigated the biological activities of compounds related to 2-methyl-N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]pyrimidin-4-amine:

StudyFindings
Study on Antimicrobial ActivityCompounds showed significant activity against both Gram-positive and Gram-negative bacteria with minimum inhibitory concentrations ranging from 100 to 400 µg/mL .
Antitumor Activity AssessmentRelated compounds exhibited moderate cytotoxicity against various cancer cell lines; further studies are necessary to elucidate specific pathways involved.
Neuropharmacological StudiesCompounds demonstrated potential neuroprotective effects in vitro by modulating neurotransmitter systems .

Scientific Research Applications

Cancer Treatment

Recent studies suggest that compounds similar to 2-methyl-N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]pyrimidin-4-amine exhibit properties as tankyrase inhibitors. Tankyrases are enzymes involved in cellular processes such as Wnt signaling and telomere maintenance, which are critical in cancer progression. Inhibition of these enzymes may suppress metastasis and enhance the efficacy of existing cancer therapies .

Histamine H4 Receptor Antagonism

The compound has been identified as a potential antagonist for the Histamine H4 receptor (H4R). H4R antagonists are being researched for their role in treating conditions like asthma, allergic rhinitis, and tinnitus. The inhibition of H4R can modulate immune responses and inflammation .

Case Study 1: Tankyrase Inhibition

A study published in a patent document indicates that derivatives of pyrimidine compounds, including similar structures to our compound of interest, have shown effectiveness in inhibiting tankyrase activity. This inhibition leads to reduced tumor growth in preclinical models .

Case Study 2: H4R Antagonism

Research into the pharmacological effects of H4R antagonists has demonstrated their potential in reducing symptoms associated with chronic inflammatory diseases. The application of compounds like 2-methyl-N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]pyrimidin-4-amine could provide new therapeutic avenues for managing these conditions .

Comparison with Similar Compounds

Structural Analogues and Core Modifications

Compound 11 ():

2-Methyl-N-(4-(methylthio)phenyl)-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-amine

  • Core Structure: Thieno[2,3-d]pyrimidine fused with a tetrahydrobenzo ring.
  • Key Differences: Replaces the tetrahydroquinazoline with a thieno-pyrimidine system. The 4-(methylthio)phenyl group introduces higher lipophilicity compared to the target compound’s piperidine substituent.
  • Implications : Increased lipophilicity may enhance membrane permeability but reduce aqueous solubility .
Compound 4 ():

6,7-Dimethoxy-2-(pyrrolidin-1-yl)-N-(4-(pyrrolidin-1-yl)-butyl)quinazolin-4-amine

  • Core Structure : Quinazoline with methoxy and pyrrolidine substituents.
  • Pyrrolidine (5-membered ring) substituents may reduce steric hindrance compared to piperidine (6-membered) in the target compound.
  • Implications : Pyrrolidine’s smaller ring size could alter binding pocket interactions in enzymatic targets .
Compound 128 ():

1-[4-(Hexylamino)-2-(pyridin-3-yl)-5,6-dihydropyrido[3,4-d]pyrimidin-7(8H)-yl]ethanone

  • Core Structure : Dihydropyrido[3,4-d]pyrimidine with a pyridin-3-yl group.
  • Key Differences: Hexylamino group increases lipophilicity, while the pyridin-3-yl substituent may engage in hydrogen bonding.
  • Implications : The extended alkyl chain could improve blood-brain barrier penetration but may reduce metabolic stability .

Substituent Effects on Physicochemical Properties

Compound Core Substituents Lipophilicity Solubility
Target Compound Tetrahydroquinazoline 2-Methyl, piperidin-4-yl Moderate Moderate
Compound 11 (Ev5) Thieno-pyrimidine 4-(Methylthio)phenyl High Low
Compound 4 (Ev4) Quinazoline 6,7-Dimethoxy, pyrrolidine Moderate High
2-(4-Methylpiperidin-1-yl)-N-(1-benzylpiperidin-4-yl)quinazolin-4-amine (Ev10) Quinazoline 4-Methylpiperidinyl, benzyl High Low
  • Lipophilicity: Thieno-pyrimidine (Compound 11) and benzyl-substituted (Ev10) analogs exhibit higher logP values due to aromatic and alkyl groups, whereas methoxy groups (Compound 4) enhance polarity .
  • Solubility : Piperidine and pyrrolidine substituents (Target, Compound 4) improve solubility via hydrogen bonding, while bulky hydrophobic groups (e.g., benzyl in Ev10) reduce it .

Q & A

Advanced Research Question

  • Molecular docking : Use AutoDock Vina to simulate binding to kinases (e.g., EGFR) or epigenetic targets (e.g., HDACs) .
  • MD simulations : Assess stability of ligand-protein complexes (e.g., 100 ns trajectories in GROMACS) to identify critical interactions .
  • Pharmacophore modeling : Map essential features (e.g., hydrogen bond donors/acceptors) using Schrödinger’s Phase .

How to improve aqueous solubility without compromising activity?

Advanced Research Question
Strategies include:

  • Prodrug design : Introduce phosphate or PEG groups at the pyrimidine N-position for transient solubility .
  • Co-crystallization : Screen with counterions (e.g., succinate) to enhance dissolution rates .
  • Nanoformulation : Encapsulate in PLGA nanoparticles (100–200 nm) for sustained release, validated via dynamic light scattering .

What methodologies assess metabolic stability in early development?

Advanced Research Question

  • Liver microsomes : Incubate with human/rat microsomes and quantify parent compound degradation via LC-MS/MS .
  • CYP450 inhibition : Use fluorogenic substrates (e.g., CYP3A4) to identify enzyme-mediated metabolism .
  • Reactive metabolite screening : Trapping assays with glutathione to detect toxic intermediates .

How to design a scalable synthesis route for preclinical studies?

Advanced Research Question

  • Catalyst loading : Reduce copper(I) bromide to 0.01 eq while maintaining yield via microwave-assisted heating .
  • Solvent swap : Replace DMF with cyclopentyl methyl ether (CPME) for safer large-scale reactions .
  • Continuous flow : Optimize Buchwald-Hartwig steps in flow reactors to improve reproducibility .

What in silico tools predict off-target toxicity risks?

Advanced Research Question

  • QSAR models : Use Derek Nexus or LeadScope to flag structural alerts (e.g., mutagenic piperidine nitrosation) .
  • Proteome-wide docking : Screen against Tox21 targets (e.g., hERG) using Glide .
  • Transcriptomics : Analyze gene expression changes in HepG2 cells via RNA-seq post-treatment .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.